Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a piperazinyl azetidine derivative featuring a cyclopropanesulfonyl-capped azetidine linked via a carbonyl bridge to an N-ethylcarboxylate-substituted piperazine. The compound (MF: C₁₄H₂₃N₃O₅S; MW: 345.42 g/mol) belongs to the F6125 screening library from Life Chemicals (Catalog ID: F6125-2975) and was deposited in PubChem (CID in 2013.

Molecular Formula C14H23N3O5S
Molecular Weight 345.41
CAS No. 1428372-82-0
Cat. No. B2760413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
CAS1428372-82-0
Molecular FormulaC14H23N3O5S
Molecular Weight345.41
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)S(=O)(=O)C3CC3
InChIInChI=1S/C14H23N3O5S/c1-2-22-14(19)16-7-5-15(6-8-16)13(18)11-9-17(10-11)23(20,21)12-3-4-12/h11-12H,2-10H2,1H3
InChIKeyRTMSLWOBXWFTFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate (CAS 1428372-82-0): Physicochemical Baseline for Scaffold Differentiation


Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a piperazinyl azetidine derivative featuring a cyclopropanesulfonyl-capped azetidine linked via a carbonyl bridge to an N-ethylcarboxylate-substituted piperazine [1]. The compound (MF: C₁₄H₂₃N₃O₅S; MW: 345.42 g/mol) belongs to the F6125 screening library from Life Chemicals (Catalog ID: F6125-2975) and was deposited in PubChem (CID 71785557) in 2013 [2]. Key computed descriptors include a topological polar surface area (TPSA) of 95.6 Ų, an XLogP3 of -0.7, and six hydrogen bond acceptor sites, establishing a quantitatively defined hydrophilicity baseline that distinguishes this analog from other members of the cyclopropanesulfonyl azetidine-piperazine family [1][2].

Screening library compound (Life Chemicals F6125) for scaffold differentiation studies
Pre-computed hydrophilicity baseline (TPSA 95.6 Ų, XLogP3 -0.7) supports early ADME filtering
Distinguishable from close analogs by TPSA, XLogP3, and molecular weight — enables matched-pair analysis

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate (1428372-82-0): Why Physicochemical Divergence Prevents Generic Substitution


Although all members of the cyclopropanesulfonyl azetidine-3-carbonyl piperazine series share an identical core, variation of the piperazine N-substituent produces large shifts in lipophilicity, polarity, and molecular size that cannot be captured by scaffold-level assumptions alone [1][2]. The ethyl carboxylate-substituted analog 1428372-82-0 exhibits an XLogP3 of -0.7 and a TPSA of 95.6 Ų, whereas the diphenylmethyl analog (1428357-18-9) registers an XLogP3 of +2.3 and TPSA of 69.3 Ų—a net lipophilicity shift of 3.0 log units and a 26.3 Ų reduction in polar surface area [1][3]. Similarly, the 2-chlorophenyl analog (1428373-55-0) has an XLogP3 of +1.5 and TPSA of 69.3 Ų [4]. Because passive membrane permeability, aqueous solubility, and off-target promiscuity are directly influenced by these computed parameters, any interchange of analogs without experimental confirmation of the relevant biological readout risks invalid structure-activity conclusions . The evidence below quantifies these divergent properties to support informed scientific selection and procurement.

Lipophilicity

Target (1428372-82-0)

XLogP3 -0.7: high hydrophilicity, predicts higher aqueous solubility

Diphenylmethyl analog

XLogP3 +2.3: ~3.0 log units more lipophilic; solubility and permeability profiles may differ substantially

Polar surface area

Target

TPSA 95.6 Ų: higher polarity, above typical BBB-penetration threshold

Diphenylmethyl/2-chlorophenyl analogs

TPSA 69.3 Ų: 26.3 Ų lower; CNS permeability and transporter recognition may shift

Molecular weight

Target

MW 345.14 Da: lead-like, compatible with fragment-based approaches

Diphenylmethyl analog

MW 439.19 Da: 94 Da higher; may not meet lead-like criteria or ligand efficiency targets

Quantitative Differentiation Evidence for Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate (1428372-82-0)


Ethyl Carboxylate Analog 1428372-82-0 is 3.0 log Units More Hydrophilic than the Diphenylmethyl Analog 1428357-18-9

Computed partition coefficient (XLogP3) provides a reproducible measure of lipophilicity. The ethyl carboxylate-substituted target compound (1428372-82-0) has an XLogP3 of -0.7, whereas the diphenylmethyl-substituted analog (1428357-18-9) has an XLogP3 of +2.3 [1][2]. This 3.0-unit difference indicates that the target compound is substantially more hydrophilic, which directly influences predicted aqueous solubility, passive membrane permeability, and plasma protein binding profiles.

Lipophilicity shift
Reported
Δ -3.0 log units
Target -0.7 vs diphenylmethyl +2.3
Substantial hydrophilicity increase; may influence solubility and permeability
XLogP3 computed; consistent method across compounds
Lipophilicity Drug-likeness ADME prediction

Target Compound 1428372-82-0 Offers 26.3 Ų Higher Topological Polar Surface Area than the Diphenylmethyl and 2-Chlorophenyl Analogs

Topological polar surface area (TPSA) is a key descriptor for predicting oral absorption and blood-brain barrier (BBB) penetration. The target compound (1428372-82-0) has a computed TPSA of 95.6 Ų, whereas both the diphenylmethyl analog (1428357-18-9) and the 2-chlorophenyl analog (1428373-55-0) have a TPSA of 69.3 Ų [1][2][3]. This 26.3 Ų increase corresponds to six hydrogen bond acceptors in the target compound versus five in each comparator, arising from the additional carbonyl oxygen in the ethyl carbamate moiety.

Polar surface area
Reported
95.6 Ų vs 69.3 Ų
+26.3 Ų vs diphenylmethyl and 2-chlorophenyl
Higher TPSA supports peripheral-target preference; may reduce passive BBB penetration
Computed TPSA; six H-bond acceptors in target
Polar surface area Oral bioavailability Blood-brain barrier penetration

Molecular Weight of 1428372-82-0 is 94.15 Da Lower than the Diphenylmethyl Analog, Favoring Ligand Efficiency Metrics

Molecular weight (MW) is a fundamental determinant of ligand efficiency indices. The target compound (1428372-82-0) has an exact mass of 345.14 Da, compared to 439.19 Da for the diphenylmethyl analog (1428357-18-9) and 383.11 Da for the 2-chlorophenyl analog (1428373-55-0) [1][2][3]. The 94.15 Da reduction relative to the diphenylmethyl analog places the target compound below the 400 Da threshold commonly used in fragment-based and lead-like screening collections.

Molecular weight
Reported
345.14 Da
-94.15 Da vs diphenylmethyl; -37.97 Da vs 2-chlorophenyl
Lead-like MW (
Exact mass; PubChem 2.2 release 2025.09.15
Molecular weight Ligand efficiency Fragment-based drug discovery

High-Confidence Application Scenarios for Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate (1428372-82-0)


Peripheral-Target Drug Discovery Where CNS Exclusion is Desired

The target compound's TPSA of 95.6 Ų places it above the widely accepted 90 Ų threshold for reduced passive blood-brain barrier penetration, whereas the diphenylmethyl and 2-chlorophenyl analogs (TPSA = 69.3 Ų) fall well below this threshold [1][2]. For programs targeting peripheral enzymes or receptors (e.g., factor XIa, tryptase, or MAGL in peripheral tissues), 1428372-82-0 offers a built-in physicochemical bias toward CNS exclusion, reducing the need for additional structural modifications to limit brain exposure.

Fragment-Based and Lead-Like Screening Library Design

With an exact mass of 345.14 Da, the target compound is 94 Da lighter than its diphenylmethyl analog and 38 Da lighter than its 2-chlorophenyl analog, placing it within the lead-like MW range (<400 Da) and closer to fragment-like space (<300 Da) [1][3]. Its ethyl carboxylate handle provides a synthetically accessible vector for fragment growing or late-stage diversification, supporting hit-to-lead campaigns where efficient exploration of chemical space is prioritized over potency alone.

Aqueous Solubility-Sensitive Biochemical Assay Formats

The XLogP3 of -0.7 for 1428372-82-0 is approximately 3 log units lower than that of the diphenylmethyl analog (+2.3) and 2.2 log units lower than the 2-chlorophenyl analog (+1.5) [1][4]. This substantially higher predicted hydrophilicity makes the target compound more amenable to biochemical assay formats requiring aqueous solubility at micromolar to millimolar concentrations (e.g., NMR-based fragment screening, surface plasmon resonance, or isothermal titration calorimetry), where highly lipophilic analogs may precipitate or produce non-specific binding artifacts.

SAR Studies Exploring Piperazine N-Substituent Effects on Drug-Like Properties

The target compound represents the most hydrophilic and polar member of the cyclopropanesulfonyl azetidine-3-carbonyl piperazine series documented to date (XLogP3 = -0.7; TPSA = 95.6 Ų; HBA = 6), making it an essential comparator for systematic structure-property relationship (SPR) studies [1]. When co-profiled alongside the diphenylmethyl analog (XLogP3 = +2.3) and 2-chlorophenyl analog (XLogP3 = +1.5), the set spans a 3.0 log unit lipophilicity range and a 26.3 Ų TPSA range, enabling quantitative modeling of how piperazine N-substitution modulates permeability, solubility, metabolic stability, and off-target liability in a matched molecular pair framework [2][4].

Application
Selection Property
Validation Focus
Peripheral-target screening programs
High TPSA baseline (above 90 Ų threshold)
Confirm CNS exclusion in target-relevant cell or in vivo model
Fragment-based and lead-like library design
Low molecular weight scaffold (
Verify ligand efficiency and synthetic tractability
Aqueous biochemical assay formats
Low XLogP3 (-0.7), predicted high aqueous solubility
Assess solubility in assay buffer and absence of non-specific binding
Matched-pair SPR studies
Widest hydrophilicity/TPSA range across analog set
Co-profile with lipophilic analogs to model N-substituent effects on ADME
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